molecular formula C25H24N4O3 B2481678 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923250-23-1

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Numéro de catalogue: B2481678
Numéro CAS: 923250-23-1
Poids moléculaire: 428.492
Clé InChI: JIZOKPZMDUNGTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[4,3-c]pyridin-3-one family, characterized by a fused bicyclic core with a pyrazole ring and a pyridinone moiety. Key structural features include:

  • 5-(2-Methoxyethyl) substituent: Enhances solubility due to the polar methoxy group while maintaining moderate lipophilicity via the ethyl chain.
  • 7-(1,2,3,4-Tetrahydroquinoline-1-carbonyl) group: Introduces a rigid, aromatic system that may influence receptor selectivity or metabolic stability .

Propriétés

IUPAC Name

7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-32-15-14-27-16-20(24(30)28-13-7-9-18-8-5-6-12-22(18)28)23-21(17-27)25(31)29(26-23)19-10-3-2-4-11-19/h2-6,8,10-12,16-17H,7,9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZOKPZMDUNGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Applications De Recherche Scientifique

The compound 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 1

Molecular Weight

  • Approximately 334.41 g/mol

Anticancer Activity

Research has indicated that compounds similar to 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one exhibit significant anticancer properties. A study highlighted the anti-proliferative effects of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The most active compound demonstrated the ability to induce cell death and inhibit proliferation in K562 cells .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. The tetrahydroquinoline structure is known for its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial and fungal strains, showing promising results that warrant further investigation.

Cyclization Reactions

Cyclization reactions are critical for constructing the pyrazolo[4,3-c]pyridine framework. These can involve condensation reactions between appropriate precursors under acidic or basic conditions.

Functional Group Modifications

Post-synthetic modifications allow for the introduction of various functional groups that can enhance the biological activity of the compound. For instance, introducing methoxyethyl groups can improve solubility and bioavailability.

Use of Catalysts

Catalysts can facilitate certain reactions during synthesis to improve yield and selectivity. Transition metal catalysts are often employed in the formation of carbon-carbon bonds essential for constructing complex structures.

Case Study 1: Anticancer Screening

A study conducted by Šačkus et al. evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their anticancer activity against K562 cells. The study found that specific substitutions at the 7-position significantly influenced the compounds' efficacy .

Case Study 2: Neuroprotective Evaluation

Research into neuroprotective effects highlighted that certain derivatives could inhibit neuronal apoptosis in models of oxidative stress-induced neurotoxicity. This suggests potential applications in treating conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, thereby influencing signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Scaffold Variations

  • 5-Ethyl-7-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one ():
    • Key Differences :
  • 5-Ethyl vs.
  • Fluorophenyl-piperazinyl vs. Tetrahydroquinoline-carbonyl: The fluorine atom enhances electronegativity, while the piperazine ring introduces basicity, which may alter pH-dependent solubility or off-target effects . Molecular Weight: 445.498 g/mol (vs. ~480–500 g/mol estimated for the target compound).

Substituent Modifications at Position 7

  • 5-(2-Methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (): Propanoylpiperazine vs. Tetrahydroquinoline: The propanoyl group adds flexibility and a ketone functionality, which could modulate metabolic pathways (e.g., resistance to hydrolysis) compared to the tetrahydroquinoline’s fused aromatic system .

Heterocyclic System Analogues

  • 5-(5-Chloro-2-methylphenyl)-1-(7-methoxyquinolin-4-yl)-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (): Pyrazolo[3,4-d]pyrimidin-4-one Core: The pyrimidinone ring replaces pyridinone, altering hydrogen-bonding capacity. Chloro-methylphenyl and Methoxyquinoline Substituents: These bulky groups may hinder passive diffusion but improve target specificity for enzymes like kinases .

Functional Group Impact on Pharmacokinetics

Structural and Property Comparison Table

Compound Name Core Structure Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[4,3-c]pyridin-3-one 2-Methoxyethyl 1,2,3,4-Tetrahydroquinoline-1-carbonyl ~480–500 (estimated) Moderate solubility, rigid aromatic motif
5-Ethyl-7-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl... () Pyrazolo[4,3-c]pyridin-3-one Ethyl 4-(2-Fluorophenyl)piperazinyl-carbonyl 445.498 Higher lipophilicity, fluorine-enhanced stability
5-(2-Methoxyethyl)-7-(4-propanoylpiperazine-1-carbonyl)... () Pyrazolo[4,3-c]pyridin-3-one 2-Methoxyethyl Propanoylpiperazine ~470 (estimated) Flexible acyl group, improved metabolic resistance
5-(5-Chloro-2-methylphenyl)-1-(7-methoxyquinolin-4-yl)... () Pyrazolo[3,4-d]pyrimidin-4-one N/A Chloro-methylphenyl, Methoxyquinoline Not reported Bulky substituents, kinase-targeting potential

Research Implications

  • Target Compound Advantages: The 1,2,3,4-tetrahydroquinoline-1-carbonyl group may confer unique selectivity in enzyme inhibition (e.g., phosphodiesterases or kinases) compared to piperazine derivatives .
  • Limitations : Higher molecular weight (~500 g/mol) could reduce oral bioavailability, necessitating formulation optimization.

Activité Biologique

The compound 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[4,3-c]pyridines and includes a tetrahydroquinoline moiety. Its structural complexity suggests potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the pyrazolo[4,3-c]pyridine class. For instance:

  • In vitro Studies : A related compound, HSD1787 (a tetrahydro-3H-pyrazolo[4,3-f]quinoline), demonstrated significant inhibition of various cancer cell lines including melanoma and breast cancer with GI50 values as low as 0.1 μM . This suggests that the pyrazolo framework may be conducive to anticancer activity.
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds like HSD1787 have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with similar structures:

  • Anticancer Efficacy : In a study evaluating various derivatives of tetrahydroquinoline compounds against multiple cancer cell lines (A498 renal carcinoma, H460 non-small-cell lung cancer), several exhibited potent cytotoxicity with IC50 values ranging from 0.5 to 10 μM .
  • Multicomponent Synthesis : The synthesis of pyrazolo derivatives using multicomponent reactions has been reported to yield compounds with enhanced biological activities. These methods allow for rapid assembly and screening of compound libraries for potential anticancer agents .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 (μM)Mechanism
HSD1787Melanoma0.1Apoptosis induction
Compound ARenal carcinoma0.5Caspase activation
Compound BBreast cancer1.0Bcl-2 modulation

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.